The Deoxyceramide Imperative: Synthesis and Validation of N-(Tetracosanoyl)-1-Deoxysphinganine
The Deoxyceramide Imperative: Synthesis and Validation of N-(Tetracosanoyl)-1-Deoxysphinganine
An in-depth technical guide on the synthesis of N-(tetracosanoyl)-1-deoxysphinganine, designed for application scientists, lipid chemists, and drug development professionals.
Biological Context and Rationale
1-Deoxysphingolipids (1-deoxySLs) represent a class of atypical, non-canonical sphingolipids characterized by the absence of a C1-hydroxyl group[1]. This seemingly minor structural deviation has profound biochemical consequences: it prevents the addition of complex headgroups and blocks canonical degradation via sphingosine-1-phosphate lyase[1]. Consequently, 1-deoxySLs accumulate intracellularly, leading to severe lipotoxicity.
The biosynthesis of these aberrant lipids is driven by mutations in the serine palmitoyltransferase (SPT) complex, which shifts the enzyme's substrate affinity from L-serine to L-alanine[2]. This pathological shift is the primary driver of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)[3]. Furthermore, elevated 1-deoxySLs serve as emerging biomarkers for metabolic syndrome and incident type 2 diabetes[4].
Following the formation of the 1-deoxysphinganine (m18:0) backbone, ceramide synthase 2 (CerS2) preferentially N-acylates the amine with very-long-chain fatty acyl-CoAs (e.g., C22–C24), yielding highly neurotoxic 1-deoxyceramides[3][5]. To elucidate the specific mechanisms of ER stress and mitochondrial dysfunction caused by these lipids, researchers require highly pure synthetic standards of N-(tetracosanoyl)-1-deoxysphinganine (also known as C24 dihydro 1-deoxyceramide)[6].
Retrosynthetic Logic & Pathway Design
The target molecule, N-(tetracosanoyl)-1-deoxysphinganine ( C42H85NO2 ), consists of a saturated 18-carbon sphingoid base and a 24-carbon N-acyl chain[7].
Causality of Synthesis Design: Relying on enzymatic synthesis in vitro is inefficient due to the extreme hydrophobicity of the substrates and the instability of the mutant SPT complex. Instead, a convergent chemical synthesis is highly preferred. The synthesis is divided into two phases:
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Backbone Construction: The m18:0 backbone is synthesized via olefin cross-metathesis of a Boc-protected L-alanine-derived terminal alkene with 1-pentadecene. This is followed by catalytic hydrogenation to reduce the double bond, yielding the saturated 1-deoxysphinganine base[8].
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N-Acylation (The Critical Step): The coupling of 1-deoxysphinganine with tetracosanoic acid (C24:0) presents a severe thermodynamic and kinetic challenge due to the extreme lipophilicity and steric bulk of both components. Standard aqueous carbodiimide chemistry (EDC/NHS) fails. Therefore, we utilize HATU in a strictly anhydrous non-polar/polar solvent matrix (DCM/DMF) to drive the amidation.
Figure 1: Biological vs. chemical synthesis pathways for N-(tetracosanoyl)-1-deoxysphinganine.
Self-Validating Synthesis Protocols
The following methodology focuses on the critical Phase II (N-acylation) workflow, assuming the m18:0 intermediate has been synthesized or procured. Every step is engineered as a self-validating system , ensuring that failure points are identified immediately rather than at the end of the workflow.
Phase II: N-Acylation with Tetracosanoic Acid
Reagents:
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1-Deoxysphinganine (1.0 eq)
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Tetracosanoic acid (Lignoceric acid, 1.2 eq)
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HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.5 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (4:1 v/v)
Step-by-Step Methodology:
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Solvent Matrix Preparation & Pre-Activation:
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Action: Dissolve tetracosanoic acid and HATU in the anhydrous DCM/DMF (4:1) mixture under an Argon atmosphere. Add DIPEA dropwise.
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Causality: Tetracosanoic acid is highly hydrophobic and insoluble in pure DMF, while HATU requires a polar aprotic solvent to dissolve and react. The 4:1 DCM/DMF ratio provides the exact dielectric balance needed to solvate both the C24 chain and the coupling reagent. Argon prevents moisture from hydrolyzing the highly reactive OAt-ester intermediate.
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Self-Validation Checkpoint 1: The solution will transition from a cloudy suspension to a clear, pale-yellow liquid within 15 minutes, visually confirming the formation of the active ester.
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Amidation:
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Action: Add 1-deoxysphinganine (dissolved in minimal DCM) dropwise to the activated ester solution. Stir at room temperature for 12 hours.
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Causality: Dropwise addition prevents localized depletion of the active ester, reducing the likelihood of unreacted tetracosanoic acid precipitating out of solution.
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Self-Validation Checkpoint 2 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane:EtOAc 3:1). Stain with Ninhydrin. The starting material (1-deoxysphinganine) possesses a free primary amine and will stain bright pink/purple at the baseline. The successful formation of the amide neutralizes the amine; thus, the complete disappearance of the ninhydrin-positive spot confirms 100% conversion.
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Quenching and Extraction:
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Action: Quench the reaction with saturated aqueous NH4Cl . Extract the aqueous layer three times with Chloroform ( CHCl3 ).
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Causality: Standard extraction solvents like Ethyl Acetate (EtOAc) will cause the C42 lipid to crash out, forming an unmanageable emulsion. CHCl3 provides superior solvation for very-long-chain ceramides, ensuring quantitative recovery.
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Purification:
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Action: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 80:20 Hexane:EtOAc).
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Causality: The extreme lipophilicity of the product means it elutes rapidly. Starting with 100% Hexane flushes out any non-polar hydrocarbon impurities, while the slight increase in polarity selectively elutes the target amide, leaving residual polar HATU byproducts tightly bound to the silica.
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Figure 2: Step-by-step self-validating workflow for the N-acylation and purification process.
Quantitative Validation & Analytical Data
To ensure the synthesized standard is viable for high-resolution biological assays (e.g., LC-MS/MS metabolomics), the product must meet strict physicochemical and analytical criteria[6].
Table 1: Physicochemical Properties of the Target Molecule
| Property | Value / Specification |
| IUPAC Name | N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]tetracosanamide |
| Common Nomenclature | C24 dihydro 1-Deoxyceramide (m18:0/24:0) |
| Chemical Formula | C42H85NO2 |
| Molecular Weight | 636.1 g/mol |
| Monoisotopic Mass | 635.6580 Da |
| Solubility Profile | DMF (20 mg/ml), DMSO (20 mg/ml), CHCl3 (High) |
Table 2: Analytical Validation Criteria
| Analytical Method | Diagnostic Signal / Marker | Validation Criteria for Success |
| TLC (Hexane:EtOAc 3:1) | Rf ≈ 0.45 | Absence of ninhydrin-positive baseline spot. |
| 1 H-NMR ( CDCl3 ) | δ 5.80 (d, 1H, NH) | Confirms successful amide bond formation. |
| 1 H-NMR ( CDCl3 ) | δ 0.88 (t, 6H, terminal CH3 ) | Confirms the presence of both the m18:0 and C24:0 aliphatic chains. |
| HRMS (ESI+) | m/z 636.665 [M+H]+ | Matches the theoretical exact mass of the protonated lipid species. |
Conclusion
The synthesis of N-(tetracosanoyl)-1-deoxysphinganine is a critical requirement for advancing our understanding of lipotoxic neuropathies and metabolic disorders. By abandoning standard aqueous coupling in favor of a highly tuned, anhydrous DCM/DMF HATU-mediated amidation, researchers can overcome the extreme lipophilicity of the C24 and m18:0 chains. Implementing self-validating checkpoints—such as visual activation cues and ninhydrin-based TLC monitoring—ensures high-yield, high-purity recovery of this vital 1-deoxyceramide standard.
References
- 1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity - PMC - PubMed Central, nih.gov,
- Synthesis of 1-deoxysphingosine derivatives with conformationally restricted pyrrolidinediol head groups - PMC, nih.gov,
- 1-Deoxysphingolipids - Wikipedia, wikipedia.org,
- Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - MDPI, mdpi.com,
- N-(tetracosanoyl)-1-deoxysphinganine | C42H85NO2 | CID 73242206 - PubChem, nih.gov,
- (PDF)
- SPTLC1 variants associated with ALS produce distinct sphingolipid signatures through impaired interaction with ORMDL proteins - JCI, jci.org,
- C24 dihydro 1-Deoxyceramide (m18:0/24:0) (CAS 1645269-63-1) - caymanchem.com, caymanchem.com,
- Nontargeted and Targeted Metabolomic Profiling Reveals Novel Metabolite Biomarkers of Incident Diabetes in African Americans - PMC, nih.gov,
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- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
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- 3. 1-Deoxysphingolipids Require Very-Long-Chain Ceramide Synthesis to Induce ER Stress and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nontargeted and Targeted Metabolomic Profiling Reveals Novel Metabolite Biomarkers of Incident Diabetes in African Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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